molecular formula C7H13NO2 B034213 (R)-2-methylpiperidine-2-carboxylic acid CAS No. 105141-61-5

(R)-2-methylpiperidine-2-carboxylic acid

Cat. No. B034213
M. Wt: 143.18 g/mol
InChI Key: GLNOAERYNWZGJY-SSDOTTSWSA-N
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Description

Synthesis Analysis

  • Solid-Phase Synthesis : The compound 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), closely related to (R)-2-methylpiperidine-2-carboxylic acid, has been synthesized using Fmoc chemistry and solid-phase synthesis. This process demonstrates the effectiveness of incorporating TOAC into peptide sequences (Martin et al., 2001).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of compounds like 2-aminopyridine-3-carboxylic acid, which shares structural similarities with (R)-2-methylpiperidine-2-carboxylic acid, was studied using X-ray diffraction and spectroscopy. This analysis helps in understanding the geometric configuration and dynamic properties of such compounds (Pawlukojć et al., 2007).

Chemical Reactions and Properties

  • Reactivity and Formation Constants : Research on compounds like 2-methylpiperidine and CO2 revealed insights into carbamate formation and conformational analysis, which are crucial for understanding the chemical properties and reactions of related compounds like (R)-2-methylpiperidine-2-carboxylic acid (Mcgregor et al., 2018).

Physical Properties Analysis

  • Crystal and Molecular Structure : Studies focusing on the crystal and molecular structure of related compounds, such as bis(N-methylpiperidine betaine) hydroiodide, provide insights into the physical properties like crystal packing and hydrogen bonding motifs, which are relevant to (R)-2-methylpiperidine-2-carboxylic acid (Dega‐Szafran et al., 2004).

Chemical Properties Analysis

  • Carboxylation Reactions : Research on the Rh-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation can be extrapolated to understand the chemical properties of (R)-2-methylpiperidine-2-carboxylic acid. This method shows the potential of C-H bond activation in the field of carbon dioxide fixation (Mizuno et al., 2011).

Scientific Research Applications

For example, derivatives of these compounds are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications . They are key scaffolds in many naturally occurring biologically active compounds and substances such as alkaloids, enzymes, or polypeptides .

In another study, polysaccharides, which can be surface-modified or functionalized to have targeting ability through specific sugar parts, have been used in nanomedicine delivery technology . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

  • Organic-Inorganic Hybrid Semiconducting Nanowires

    • Application: In a study published in the Journal of Materials Chemistry C, an ABX3-type organic–inorganic hybrid chain compound, (2-methylpiperidine)PbI3, was reported to have semiconducting nanowires with photoconductive properties . These nanowires are considered promising candidates for electric and optical applications due to their faster carrier separation and low charge recombination .
    • Method: The compound forms a one-dimensional infinite double chain surrounded by protonated organic 2-methylpiperidine cations to form a quantum wire structure, which is thought to be favorable for carrier transport .
    • Results: The prepared semiconducting nanowires displayed obvious photoconductive properties, which were verified using I – V and time-dependent photoresponse measurements .
  • Medicinal Chemistry

    • Application: Pyridines, dihydropyridines, and piperidines, which are similar to “®-2-methylpiperidine-2-carboxylic acid”, are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
    • Method: These compounds are key scaffolds in many naturally occurring biologically active compounds and substances such as alkaloids, enzymes, or polypeptides .
    • Results: These compounds have shown outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
  • Anticancer Applications

    • Application: Piperine and piperidine can perform several anticancer biological processes .
    • Method: These processes include ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
    • Results: These processes contribute to the anticancer properties of these compounds .

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This could involve suggesting further studies that could be done to learn more about the compound, potential applications it could have, or ways its synthesis could be improved.


For a specific compound like “®-2-methylpiperidine-2-carboxylic acid”, you would need to look up this information in scientific literature or databases. If you have access to a university library, they can often help you find this information. Alternatively, databases like PubMed for biological information, Reaxys for chemical information, or the Protein Data Bank for structural information can be very useful.


properties

IUPAC Name

(2R)-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOAERYNWZGJY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993363
Record name 2-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methylpiperidine-2-carboxylic acid

CAS RN

72518-41-3
Record name 2-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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